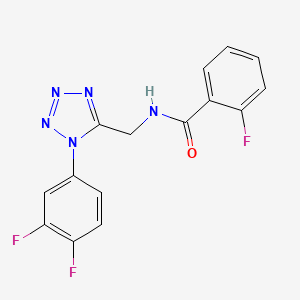

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzamide

CAS No.: 941922-12-9

Cat. No.: VC7490315

Molecular Formula: C15H10F3N5O

Molecular Weight: 333.274

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941922-12-9 |

|---|---|

| Molecular Formula | C15H10F3N5O |

| Molecular Weight | 333.274 |

| IUPAC Name | N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2-fluorobenzamide |

| Standard InChI | InChI=1S/C15H10F3N5O/c16-11-4-2-1-3-10(11)15(24)19-8-14-20-21-22-23(14)9-5-6-12(17)13(18)7-9/h1-7H,8H2,(H,19,24) |

| Standard InChI Key | ISXVWBVVCIZVDJ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)F |

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

N-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzamide features a benzamide group (2-fluorobenzoyl) connected via a methylene bridge to a 1-(3,4-difluorophenyl)-1H-tetrazol-5-yl moiety. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, contributes to metabolic stability and hydrogen-bonding capacity, while fluorination enhances lipophilicity and bioavailability .

Table 1: Key Physicochemical Properties

Synthesis and Characterization

Synthetic Pathways

The synthesis of this compound likely follows a multi-step protocol analogous to related tetrazole derivatives . A proposed route involves:

-

Tetrazole Formation: Cyclization of 3,4-difluorobenzylamine with sodium azide and triethyl orthoformate under acidic conditions to yield 1-(3,4-difluorophenyl)-1H-tetrazole .

-

Coupling Reaction: Reaction of the tetrazole intermediate with 2-fluorobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the final amide bond.

Purification and Analysis

Post-synthetic purification typically employs silica gel chromatography with chloroform-methanol gradients . Characterization relies on nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and high-resolution mass spectrometry (HRMS) for molecular weight validation. Challenges include optimizing yields due to steric hindrance from fluorine substituents and ensuring regioselectivity during tetrazole formation.

Hypothesized Biological Activity

Mechanism of Action

While direct studies on this compound are scarce, structural analogs suggest potential mechanisms:

-

Microtubule Destabilization: Fluorinated benzamides often disrupt tubulin polymerization, inducing G2/M cell cycle arrest in cancer cells.

-

Enzyme Inhibition: The tetrazole group may chelate metal ions in enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD), inhibiting catalytic activity.

Comparative Analysis with Structural Analogs

Impact of Fluorine Substitution

Compared to non-fluorinated analogs, the 3,4-difluorophenyl group increases electronegativity and metabolic stability, potentially enhancing target affinity. For example, replacing 4-fluorophenyl (as in BenchChem’s compound) with 3,4-difluorophenyl could alter binding kinetics due to increased steric and electronic effects.

Tetrazole vs. Other Heterocycles

Tetrazoles offer superior metabolic resistance compared to thioureas or imidazoles, as seen in antiviral and anticancer agents . This compound’s tetrazole ring may confer prolonged in vivo half-life relative to sulfur-containing analogs.

Challenges and Future Directions

Synthetic Limitations

Current methods face yield variability due to the sensitivity of fluorine-rich intermediates to reaction conditions. Advanced techniques like flow chemistry could improve reproducibility.

Research Gaps

-

In Vitro Profiling: Screening against cancer cell lines (e.g., HeLa, MCF-7) and microbial strains is critical to validate hypothesized activities.

-

Pharmacokinetic Studies: Assessing absorption, distribution, metabolism, and excretion (ADME) properties will clarify therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume